3-Bromo-4-(ethylsulfanyl)aniline
Description
Contextualization within Substituted Aniline (B41778) Chemistry
Aniline, an aromatic amine, is a foundational structure in organic chemistry. When hydrogen atoms on the aniline's benzene (B151609) ring are replaced by other atoms or groups, the resulting compounds are known as substituted anilines. These substitutions can significantly alter the molecule's physical and chemical properties. researchgate.net The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring influences the reactivity of the aromatic ring and the basicity of the amino group. researchgate.netnih.gov
Substituted anilines are a cornerstone of modern chemical synthesis, serving as vital intermediates for a wide array of products, including pharmaceuticals, agrochemicals, and dyes. rsc.org The aniline scaffold is present in numerous FDA-approved drugs. cresset-group.com However, the aniline moiety can also be associated with metabolic instability or toxicity, which sometimes necessitates its replacement during the drug design process. cresset-group.com The development of new methods to synthesize anilines with diverse substitution patterns, particularly meta-substituted anilines, is an active area of research aimed at generating compound libraries for medicinal chemistry. rsc.org 3-Bromo-4-(ethylsulfanyl)aniline is a disubstituted aniline, featuring both a halogen and an organosulfur group, which endows it with a unique electronic and reactivity profile compared to simpler anilines.
Significance of Bromine and Ethylsulfanyl Moieties in Organic Synthesis
The two substituents on the aniline ring, bromine and ethylsulfanyl, each play a significant role in organic synthesis.
Bromine Moiety: Bromination is a fundamental transformation in organic synthesis. acs.orgacs.org Bromine is often introduced onto aromatic rings through electrophilic aromatic substitution, a reaction that can be catalyzed by a Lewis acid. youtube.comyoutube.com Organobromine compounds are highly valuable as synthetic intermediates. acs.orgrsc.org The bromine atom is an excellent leaving group in various cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. rsc.orgchemicalbook.com This reactivity makes bromo-aromatic compounds critical building blocks in the synthesis of complex molecules, including many pharmaceuticals and agrochemicals. acs.org
Ethylsulfanyl Moiety: The ethylsulfanyl group (-SC₂H₅) places this compound within the domain of organosulfur chemistry. Organosulfur compounds are ubiquitous in nature and medicine. wikipedia.orgjmchemsci.com The carbon-sulfur bond is a key feature in a wide range of biologically active molecules, including the amino acids cysteine and methionine, and antibiotics like penicillin. wikipedia.orgjmchemsci.com Thioethers (also known as sulfides), which contain a C-S-C bond, are particularly important. jmchemsci.comtaylorandfrancis.com The sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, which further expands the synthetic utility and potential biological activity of the molecule. The presence of the ethylsulfanyl group can also influence the compound's lipophilicity and electronic properties.
Overview of Research Trajectories for Related Chemical Scaffolds
While specific research on this compound is not extensively documented, examining the research trajectories of structurally related compounds provides insight into its potential applications. The primary focus for similar substituted anilines is their use as versatile synthetic precursors.
4-Bromoaniline : This para-substituted isomer is a well-known building block. It is used in the synthesis of azo dyes and as a precursor for creating para-bromobiphenyl through the Gomberg–Bachmann reaction. wikipedia.orgchemicalbook.com It also serves as a key amine component in Mannich reactions. chemicalbook.com
3-Bromo-4-methylaniline : This compound has been used in the synthesis of more complex structures like 1,7-dihalo Tröger's base isomers. sigmaaldrich.com
3-Bromo-4-ethylaniline : Valued for its ability to enhance reactivity and selectivity in chemical reactions, this aniline serves as an intermediate in the development of pharmaceuticals, dyes, and advanced materials. chemimpex.com
Other Substituted Anilines : The synthesis of anilines with diverse functionalities is a major focus in medicinal chemistry. For example, 3-fluoro-4-morpholinoaniline is a crucial intermediate in the production of the antibiotic linezolid. researchgate.net
The overarching theme in the research of these related scaffolds is their application as versatile intermediates, leveraging the reactivity of the amino group and the halogen for the construction of more complex, high-value molecules.
Table 2: Comparison of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₀BrNS | 232.14 | 1250043-60-7 nih.gov |
| 4-Bromoaniline | C₆H₆BrN | 172.025 | 106-40-1 wikipedia.org |
| 3-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 7745-91-7 sigmaaldrich.com |
| 3-Bromo-4-ethylaniline | C₈H₁₀BrN | 200.08 | 52121-36-5 nih.gov |
Emerging Research Questions Pertaining to this compound
Given the limited direct research on this compound, its chemical structure suggests several potential avenues for future investigation. The combination of three distinct and reactive sites—the amino group, the bromo substituent, and the thioether linkage—makes it a promising candidate for various chemical explorations.
Emerging research questions include:
Advanced Synthetic Intermediates : Can this compound be utilized as a platform for generating novel heterocyclic compounds? The potential for regioselective reactions at its different functional groups could allow for the efficient construction of complex molecular architectures.
Medicinal Chemistry Applications : Considering the established biological activities of both organobromine and organosulfur compounds, what are the pharmacological potentials of derivatives synthesized from this scaffold? sciencescholar.us Investigations could explore its use in creating new classes of therapeutic agents.
Cross-Coupling Versatility : How does the presence of the ortho-amino and para-thioether groups affect the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions? Understanding these electronic and steric influences is crucial for its application in modern synthesis.
Oxidation and Functionalization : What are the chemical and physical properties of the corresponding sulfoxide (B87167) and sulfone derivatives of this compound? The oxidation of the sulfur atom would significantly alter the electronic nature of the molecule, potentially unlocking new applications.
Materials Science : Could this compound or its derivatives serve as monomers or building blocks for the creation of novel polymers or functional organic materials with unique electronic or optical properties?
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTNSERPQKVAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 3 Bromo 4 Ethylsulfanyl Aniline
Direct Synthetic Pathways
Direct synthetic pathways aim to introduce the necessary functional groups onto a pre-existing aniline (B41778) or thioether core in as few steps as possible. These methods are often favored for their atom economy and reduced workup procedures.
Regioselective Halogenation Strategies
A primary strategy for synthesizing 3-Bromo-4-(ethylsulfanyl)aniline involves the regioselective bromination of a 4-(ethylsulfanyl)aniline precursor. The amino (-NH₂) and ethylsulfanyl (-SEt) groups are both ortho-, para-directing. With the para-position relative to the amino group already occupied, electrophilic bromination is directed to one of the ortho-positions.
Common brominating agents like N-Bromosuccinimide (NBS) are frequently employed for this type of transformation. nih.govsci-hub.ruorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dioxane. nih.govsci-hub.ru The use of catalysts can further enhance regioselectivity and reaction rates. For instance, ammonium (B1175870) acetate (B1210297) has been shown to be an effective catalyst for the nuclear bromination of anilines with NBS at room temperature. researchgate.net Similarly, the use of tetrabutylammonium (B224687) bromide (TBAB) can promote highly para-selective monobromination of activated aromatic compounds, a principle that applies to ortho-bromination when the para-position is blocked. organic-chemistry.org
In a typical procedure, 4-(ethylsulfanyl)aniline would be dissolved in a solvent, and NBS would be added, often at controlled temperatures to manage the reaction's exothermicity and prevent side reactions. nih.gov The reaction progress is monitored, and upon completion, the product is isolated through standard workup and purification techniques. nih.gov
Introduction of Ethylsulfanyl Group through Thiolation Reactions
The introduction of the ethylsulfanyl group can be accomplished via nucleophilic aromatic substitution (SNAr) on an appropriately activated aniline derivative. nih.gov This pathway typically involves reacting a 3-bromoaniline (B18343) derivative containing a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the C4 position with an ethanethiolate salt, like sodium or potassium ethanethiolate.
The reactivity of the leaving group in SNAr reactions is a critical factor, with fluoride (B91410) being the most labile, followed by chloride and bromide. nih.gov The reaction is generally performed in a polar aprotic solvent, such as dimethylacetamide (DMAc), often with a base like potassium carbonate to facilitate the reaction. nih.gov The presence of electron-withdrawing groups on the ring can activate the substrate towards nucleophilic attack, although the inherent electronic properties of many haloanilines are sufficient to allow the substitution to proceed. nih.govacs.org
Another approach involves the synthesis of the precursor, 4-(ethylsulfanyl)aniline, by ethylating 4-aminothiophenol (B129426). nih.govsigmaaldrich.comchem-asahi.co.jp This can be done using a standard ethylating agent like ethyl iodide or ethyl bromide in the presence of a base to deprotonate the thiol.
Sequential Functionalization Approaches
Sequential functionalization provides a robust and controllable method for assembling this compound. This strategy involves the stepwise introduction of the amino, bromo, and ethylsulfanyl groups onto the aromatic ring. The order of these steps is crucial for achieving the desired substitution pattern. Two plausible synthetic sequences are outlined below.
Route A begins with the commercially available 4-aminothiophenol. nih.govsigmaaldrich.com The thiol group is first ethylated to prevent it from interfering with the subsequent bromination step. This is followed by the regioselective bromination of the resulting 4-(ethylsulfanyl)aniline, as described in section 2.1.1.
Route B starts with a different precursor, such as 4-chloroaniline. This substrate is first brominated to yield 3-bromo-4-chloroaniline. chemicalbook.comachemblock.comsigmaaldrich.com The resulting intermediate then undergoes a nucleophilic aromatic substitution reaction with sodium or potassium ethanethiolate to replace the chlorine atom with the ethylsulfanyl group, yielding the final product. nih.govacs.org This substitution is often facilitated by the electronic properties of the di-halogenated aniline.
| Route | Starting Material | Key Intermediates | Key Reactions |
| A | 4-Aminothiophenol | 4-(Ethylsulfanyl)aniline | S-Ethylation, Electrophilic Bromination |
| B | 4-Chloroaniline | 3-Bromo-4-chloroaniline | Electrophilic Bromination, Nucleophilic Aromatic Substitution |
Multicomponent and One-Pot Synthesis Architectures
To enhance synthetic efficiency, reduce waste, and simplify purification processes, researchers are increasingly turning to multicomponent and one-pot synthesis strategies.
Design of Efficient Reaction Sequences
While a specific one-pot synthesis for this compound is not prominently documented, the principles of one-pot design can be applied. An efficient sequence could involve the S-ethylation of 4-aminothiophenol followed by in-situ bromination without isolating the intermediate. This would require careful selection of reagents and reaction conditions to ensure compatibility. For example, after the initial ethylation is complete, a brominating agent like NBS and a suitable solvent or catalyst could be added directly to the reaction mixture. sci-hub.ru The success of such a strategy hinges on preventing cross-reactivity, such as the brominating agent reacting with the starting thiol or the ethylating agent.
Catalytic Systems in Aniline and Thioether Formation
Catalysis plays a pivotal role in the modern synthesis of substituted anilines and thioethers, offering milder conditions and improved selectivity.
For the bromination step , copper(II) halides, such as CuBr₂, can serve as both a bromine source and a catalyst for the regioselective halogenation of unprotected anilines. These reactions can be performed under mild conditions, sometimes utilizing ionic liquids as recyclable solvents to enhance safety and environmental friendliness.
In thioether formation via C-S cross-coupling, palladium and copper catalysts are paramount. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for C-S bond formation between aryl halides and thiols. Similarly, the Ullmann condensation, a classical copper-catalyzed reaction, is effective for coupling aryl halides with thiolates. These catalytic systems are essential for routes involving the coupling of a thiol with a bromo- or chloroaniline derivative.
For aniline synthesis where a nitro group is reduced, a variety of catalytic systems are available. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. nih.gov Other systems like nickel chloride/sodium borohydride (B1222165) (NiCl₂/NaBH₄) also provide an efficient means for reducing nitroarenes to anilines. nih.gov
| Reaction Type | Catalytic System | Reagents | Purpose |
| Bromination | Copper Catalysis | CuBr₂ | Regioselective bromination of anilines |
| Thioether Formation | Palladium Catalysis | Pd catalyst, ligand | Buchwald-Hartwig C-S cross-coupling |
| Thioether Formation | Copper Catalysis | CuI, ligand | Ullmann C-S condensation |
| Aniline Formation | Palladium Catalysis | Pd/C, H₂ | Reduction of nitro group |
| Aniline Formation | Nickel Catalysis | NiCl₂·6H₂O, NaBH₄ | Reduction of nitro group |
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for complex molecules like this compound is increasingly guided by the twelve principles of green chemistry. These principles advocate for the reduction of waste, use of less hazardous chemicals, development of energy-efficient processes, and utilization of renewable feedstocks. For aniline derivatives, key areas of green innovation include the replacement of hazardous solvents, the development of reusable and highly efficient catalysts, and the design of synthetic pathways that maximize atom economy.
The choice of solvent is a critical factor in the environmental impact of a chemical process. In the synthesis of halogenated anilines, solvents not only facilitate the reaction but can also profoundly influence its regioselectivity. The bromination of substituted anilines, a key potential step in synthesizing the target molecule, is particularly sensitive to the reaction medium.
Research into the electrophilic bromination of meta-substituted anilines using N-Bromosuccinimide (NBS) has demonstrated that solvent polarity is a powerful tool for controlling the position of bromination. lookchem.comthieme-connect.com In a hypothetical synthesis of this compound starting from 4-(ethylsulfanyl)aniline, the amino group (-NH2) is a strong ortho-, para-directing group, while the ethylsulfanyl (-SEt) group is also ortho-, para-directing. The desired product requires bromination ortho to the amino group and meta to the ethylsulfanyl group.
Studies on analogous systems show that polar solvents tend to favor bromination at the position para to the most activating group, whereas non-polar solvents can lead to mixtures of isomers or favor ortho-bromination. thieme-connect.comyoutube.com This is because polar solvents can stabilize the charged intermediates formed during electrophilic attack, influencing the reaction pathway. thieme-connect.com For instance, in the bromination of anilines with an electron-withdrawing group in the meta position, a near-linear correlation exists between the solvent's dielectric constant and the formation of the isomer where bromine adds para to the amino group, until a plateau is reached at higher polarities. thieme-connect.com The use of non-polar solvents like carbon disulfide (CS2) has been explored to reduce the reactivity of the system and control the degree of substitution, although this can still lead to multiple substitutions on highly activated rings like aniline. youtube.com
The selection of a solvent therefore represents a balance between achieving the desired regioselectivity and adhering to green principles, which favor benign alternatives like water, ethanol, or supercritical fluids over hazardous options like chloroform (B151607) or carbon tetrachloride.
Table 1: Effect of Solvent Polarity on Regioselectivity of Aniline Bromination
| Solvent | Dielectric Constant (ε) | General Outcome | Green Chemistry Consideration |
| Dioxane | 2.2 | Favors ortho-substitution in some cases; can yield mixtures thieme-connect.com | Suspected carcinogen; not a preferred green solvent. |
| Chloroform (CHCl₃) | 4.8 | Can favor ortho-substitution thieme-connect.com | Toxic and environmentally persistent; to be avoided. |
| Tetrahydrofuran (THF) | 7.5 | Intermediate polarity; variable outcomes. | Can form explosive peroxides; recycling is energy-intensive. |
| Acetonitrile (MeCN) | 37.5 | Favors para-substitution thieme-connect.com | Volatile and toxic, but can be recycled. |
| Dimethyl Sulfoxide (B87167) (DMSO) | 47.2 | Strongly favors para-substitution thieme-connect.com | High boiling point makes removal difficult; considered a greener solvent in some contexts. |
| Water | 80.1 | Promotes high reactivity; can lead to over-bromination youtube.com | The ultimate green solvent; ideal if selectivity can be controlled. |
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and enable the use of more benign reagents. For the synthesis of this compound, catalysts can be instrumental in both the bromination step and the introduction of the ethylsulfanyl group.
Catalytic Bromination: Traditional bromination often uses stoichiometric amounts of bromine, which is hazardous and produces corrosive HBr as a byproduct. Catalytic methods aim to use safer bromine sources, such as alkali metal bromides, and activate them in situ.
Zeolite Catalysts: Reusable solid acid catalysts like zeolites have been shown to promote the bromination of moderately active aromatic compounds with high para-selectivity. researchgate.net Their ability to be easily regenerated and reused makes them an environmentally and economically attractive option.
Organocatalysis: Simple organic molecules like mandelic acid have been developed as catalysts for the highly regioselective bromination of aromatics with NBS under aqueous conditions, representing a metal-free, green alternative. organic-chemistry.org
Oxidant Systems: Systems using an oxidant like Oxone (potassium peroxymonosulfate) in combination with ammonium bromide (NH₄Br) or potassium bromide (KBr) in green solvents like methanol (B129727) or water allow for efficient and mild bromination without a metal catalyst. organic-chemistry.org
Catalytic Thioetherification: The formation of the C-S bond to create the ethylsulfanyl group can be achieved via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type reaction. This is particularly useful if the synthetic strategy involves coupling ethanethiol (B150549) with a pre-brominated aniline derivative.
Palladium and Copper Catalysis: Palladium-based catalysts are highly effective for C-S bond formation but are expensive and toxic. acsgcipr.org Consequently, there is a significant drive to develop catalysts based on more abundant and less toxic base metals like copper or nickel. acsgcipr.orgnih.gov The use of specific ligands is crucial for moderating the harsh conditions often associated with older Ullmann-type copper couplings. acsgcipr.org The development of new S,O-ligands for palladium catalysts has also enabled highly selective C-H functionalization at the para-position of anilines, offering an alternative route to functionalization. uva.nl
Table 2: Comparison of Catalytic Systems for Key Synthetic Steps
| Reaction Step | Catalytic System | Advantages | Disadvantages |
| Bromination | Zeolite NaY / Br₂ | Reusable, high para-selectivity. researchgate.net | May still require elemental bromine. |
| Bromination | Mandelic Acid / NBS | Metal-free, aqueous conditions. organic-chemistry.org | Limited to certain substrate scopes. |
| Bromination | Oxone / KBr | Mild conditions, uses bromide salt. organic-chemistry.org | Requires stoichiometric oxidant. |
| Thioetherification | Pd-catalyst / Ligand | High efficiency, broad scope (Buchwald-Hartwig). acsgcipr.org | Expensive, precious metal, potential for contamination. |
| Thioetherification | Cu-catalyst / Ligand | Lower cost, more abundant metal. acsgcipr.org | Often requires higher temperatures or specific ligands. |
Novel Precursors and Starting Materials
A logical, direct precursor to this compound is 4-(ethylsulfanyl)aniline . The synthesis would then hinge on the selective bromination at the C3 position. However, due to the strong activating nature of the amino group, preventing over-bromination or achieving the correct regioselectivity can be challenging. chemistrysteps.com A common strategy to control this reactivity is the temporary protection of the amino group, for example, through acetylation. The resulting acetanilide (B955) is less activated, allowing for more controlled monobromination, predominantly at the para-position. To achieve the desired 3-bromo product, one would need to start with a meta-directing group or rely on the subtle directing effects of the substituents present.
Alternative, multi-step strategies from different precursors can offer better control and may be more amenable to green chemistry principles:
Nitrobenzene-based Precursors: A route could commence with a precursor like 4-chloro-3-bromo-1-nitrobenzene . Nucleophilic aromatic substitution (SNAr) with sodium ethanethiolate would displace the chlorine to install the ethylsulfanyl group, followed by a standard reduction of the nitro group (e.g., using catalytic hydrogenation) to yield the final aniline. This approach offers excellent regiochemical control from the outset.
Functionalized Phenol/Benzonitrile Precursors: Inspired by syntheses of related pharmacologically active molecules, a route could start from a simple, inexpensive precursor like 4-hydroxybenzonitrile . The synthetic sequence could involve bromination, etherification to an ethoxy group (as a placeholder), conversion of the nitrile to a thioamide, and finally formation of the ethylsulfanyl group. researchgate.net While potentially longer, such routes build complexity from simple starting points.
De Novo Ring Synthesis: For creating diverse aniline libraries, methods have been developed to construct the aromatic ring itself from acyclic precursors. For example, meta-substituted anilines can be synthesized via a three-component reaction of acetone, various amines, and 1,3-diketones, offering a convergent and flexible approach. rsc.org
These varied approaches highlight a strategic shift from linear syntheses based on simple derivatization to more convergent or controlled multi-step pathways that prioritize availability, cost, and adherence to sustainable practices.
Table 3: Strategic Approaches Using Different Precursors
| Precursor | Synthetic Strategy | Key Advantages | Key Challenges |
| 4-(Ethylsulfanyl)aniline | Direct bromination (potentially with -NH₂ protection/deprotection). doubtnut.com | Shortest potential route, high atom economy if selective. | Controlling regioselectivity and preventing over-bromination. chemistrysteps.com |
| 4-Chloro-3-bromo-1-nitrobenzene | SNAr with ethanethiolate, followed by nitro group reduction. | Excellent regiochemical control. | Multi-step process; use of nitroaromatics. |
| 4-Hydroxybenzonitrile | Multi-step functional group interconversion (bromination, etherification, thioamidation). researchgate.net | Starts from a simple, inexpensive commercial material. | Longer route, potentially lower overall yield. |
| Acetone, Amine, 1,3-Diketone | Three-component cyclo-condensation/aromatization. rsc.org | Highly flexible for creating diverse analogues from simple acyclic parts. | May not be the most direct route for this specific target. |
Advanced Reaction Chemistry and Mechanistic Investigations of 3 Bromo 4 Ethylsulfanyl Aniline
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The outcome of such reactions on 3-Bromo-4-(ethylsulfanyl)aniline is dictated by the electronic and steric effects of its substituents.
Directing Group Effects of Bromo, Ethylsulfanyl, and Amino Substituents
The directing effect of a substituent on an aromatic ring determines the position at which an incoming electrophile will attack. pressbooks.pub This is largely influenced by the substituent's ability to donate or withdraw electron density through inductive and resonance effects. wikipedia.orglibretexts.org
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director. chemistrysteps.combyjus.com Its nitrogen atom possesses a lone pair of electrons that can be donated into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. pressbooks.pubbyjus.comyoutube.com This makes the ring much more susceptible to attack by electrophiles at these positions. byjus.com
Ethylsulfanyl Group (-SCH₂CH₃): Similar to the amino group, the ethylsulfanyl group is also an activating group and an ortho-, para-director. The sulfur atom has lone pairs of electrons that can participate in resonance with the aromatic ring, thereby enriching the ortho and para positions with electron density. byjus.com
Competitive Reaction Pathways Analysis
With three substituents present, the regioselectivity of electrophilic aromatic substitution on this compound is a result of the competition between their directing effects. The powerful activating and ortho-, para-directing nature of the amino group is generally the dominant influence. doubtnut.com
Given the positions of the existing groups, the potential sites for electrophilic attack are C2, C5, and C6.
Attack at C2 (ortho to -NH₂ and meta to -Br and -SCH₂CH₃): This position is strongly activated by the amino group.
Attack at C5 (ortho to -SCH₂CH₃ and meta to -NH₂ and -Br): This position is activated by the ethylsulfanyl group.
Attack at C6 (para to -SCH₂CH₃, ortho to -Br, and meta to -NH₂): This position is influenced by all three groups.
In many electrophilic substitution reactions of anilines, such as halogenation, the reaction can proceed to substitute at all available ortho and para positions relative to the strongly activating amino group. byjus.com However, under acidic conditions, such as in nitration reactions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.comunigoa.ac.in This protonated group is a strong deactivating group and a meta-director, which would significantly alter the reaction's outcome. pressbooks.pubbyjus.comunigoa.ac.in To avoid this, the amino group is often protected, for instance, by acylation, before carrying out the electrophilic substitution. unigoa.ac.in
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is generally favored by the presence of strong electron-withdrawing groups. byjus.comwikipedia.orgchemistrysteps.com
Mechanistic Aspects of Halogen Displacement
The most probable leaving group in this compound for a nucleophilic aromatic substitution reaction is the bromide ion. The generally accepted mechanism for SₙAr reactions is the addition-elimination mechanism. libretexts.orglibretexts.org This involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org
Elimination: The leaving group (in this case, bromide) is expelled, and the aromaticity of the ring is restored. libretexts.org
For simple aryl halides, this reaction is typically slow. However, the presence of activating groups can facilitate the reaction. libretexts.orglumenlearning.com
Influence of Activating Groups
In the context of nucleophilic aromatic substitution, "activating groups" are typically strong electron-withdrawing groups, such as nitro groups (-NO₂), which stabilize the negatively charged Meisenheimer complex through resonance. byjus.comwikipedia.orgchemistrysteps.com
In this compound, the amino and ethylsulfanyl groups are electron-donating, which would generally deactivate the ring towards nucleophilic attack. byjus.com An electron-donating group increases the electron density on the ring, making it less electrophilic and less susceptible to attack by a nucleophile. chemistrysteps.com Therefore, under standard conditions, this compound is not expected to be highly reactive in nucleophilic aromatic substitution reactions. For such a reaction to proceed, harsh conditions or the presence of a very strong nucleophile might be necessary. libretexts.orglumenlearning.com
Transition Metal-Catalyzed Coupling Reactions
This compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromo substituent provides a reactive handle for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govwikipedia.org this compound can be coupled with a variety of boronic acids to form biaryl compounds or introduce other organic fragments. The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent system. nih.govresearchgate.netacs.org The unprotected amino group can sometimes interfere with the catalytic cycle, but successful couplings of bromoanilines have been reported. nih.govresearchgate.netmdpi.com
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While this compound already contains an amino group, this methodology could be applied to related dihaloanilines or to further functionalize the molecule if the existing amino group were protected. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgnih.govchemspider.com
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated compound (like an alkene) with an aryl halide. nih.govbeilstein-journals.orgthieme-connect.de This reaction could be used to introduce a vinyl group or a substituted alkene at the position of the bromine atom in this compound. The reaction conditions usually involve a palladium catalyst, a base, and a suitable solvent. thieme-connect.demdpi.com
Below is a table summarizing some potential transition metal-catalyzed reactions with this compound:
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, K₂CO₃ | Biaryl aniline (B41778) derivative |
| Buchwald-Hartwig Amination | A secondary amine (if the primary amine is protected) | Pd₂(dba)₃, phosphine ligand, NaOtBu | Diamino derivative |
| Heck Reaction | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted aniline |
These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecules with diverse functionalities.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is fundamental in synthesizing biaryl compounds, styrenes, and polyolefins, valued for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.comorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronate species (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org
Heck and Sonogashira Coupling Reactions
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for forming a substituted alkene by coupling an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.org This transformation is a cornerstone of C-C bond formation, proceeding through a catalytic cycle of oxidative addition, migratory insertion (syn-addition), and beta-hydride elimination (syn-elimination). wikipedia.org The reaction's stereoselectivity is a key advantage. organic-chemistry.org While the reaction is well-established for a variety of aryl bromides, including those on complex scaffolds like indazoles beilstein-journals.org, specific applications to this compound are not documented in the available literature.
Sonogashira Coupling: The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, all in the presence of an amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes and conjugated enynes under generally mild conditions. nih.govnih.gov Copper-free versions of the Sonogashira reaction have also been developed to avoid side reactions like alkyne homocoupling. nih.gov Despite its broad utility, published research specifically detailing the Sonogashira coupling of this compound could not be located.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or pseudohalide) and an amine. wikipedia.orglibretexts.org This reaction has become a primary tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the C-N coupled product. wuxiapptec.com The choice of ligand is critical to the reaction's success and scope. wikipedia.orgorganic-chemistry.org
The reaction has been applied to a vast range of substrates, including complex biomolecules like unprotected halotryptophans under aqueous conditions. diva-portal.org However, a review of the scientific literature did not yield specific examples or mechanistic studies of Buchwald-Hartwig amination involving this compound as either the aryl halide substrate or the amine coupling partner.
Copper-Catalyzed Functionalization
Copper-catalyzed reactions represent an important class of transformations in organic synthesis, often providing complementary reactivity to palladium-catalyzed methods. For C-N bond formation, copper-catalyzed amination (an extension of the Ullmann condensation) can be effective for coupling aryl halides with amines, and recent developments have expanded its scope to include base-sensitive substrates. chemistryviews.org Copper catalysis is also employed in C-S bond formation to create aryl thioethers and in the coupling of alkynes with various partners. wikipedia.orgnih.gov
Despite the versatility of copper catalysis, specific research detailing the functionalization of the C-Br bond or other positions of this compound using copper-based catalytic systems is not described in the available scientific literature.
Oxidation and Reduction Chemistry
Oxidation of the Ethylsulfanyl Moiety
The sulfur atom in the ethylsulfanyl (-SEt) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) (-SOEt) and sulfone (-SO2Et). These transformations can significantly alter the electronic properties and biological activity of the molecule. Common oxidizing agents for converting sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The level of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and reaction conditions.
While these are standard transformations in organic chemistry, specific studies documenting the controlled oxidation of the ethylsulfanyl moiety in this compound were not found in the surveyed literature.
Reductive Transformations of the Aromatic Ring
The reduction of substituted anilines can proceed through various pathways depending on the reagents and conditions. Catalytic hydrogenation, often using catalysts like palladium, platinum, or rhodium, can reduce the aromatic ring to a substituted cyclohexylamine. This process typically requires high pressures of hydrogen gas and can be influenced by the substituents on the ring. Another common transformation is the removal of the halogen atom (hydrodebromination) via catalytic hydrogenation or using reducing agents like tin and hydrochloric acid.
Detailed research findings concerning the specific reductive transformations of the aromatic ring of this compound are not available in the public scientific domain based on the conducted searches.
Pericyclic and Rearrangement Reactions of this compound
The study of pericyclic and rearrangement reactions provides deep insights into the dynamic behavior of molecules, revealing pathways to complex structures through concerted, intramolecular processes. For the compound this compound, specific literature detailing its participation in such reactions is not extensively documented. However, by examining the general principles of pericyclic and rearrangement reactions involving substituted anilines, we can infer potential reactive pathways for this molecule. These reactions are typically characterized by a cyclic transition state and are governed by the rules of orbital symmetry. wikipedia.orglibretexts.org
The primary amino group and the electronic nature of the substituents on the aromatic ring, namely the bromo and ethylsulfanyl groups, are expected to play a crucial role in the feasibility and outcome of any potential pericyclic or rearrangement reaction.
Theoretical Potential for Aza-Claisen Rearrangement
One of the most relevant rearrangement reactions for aniline derivatives is the aza-Claisen rearrangement, a type of openochem.orgopenochem.org-sigmatropic shift. wikipedia.org This reaction typically involves an N-allyl aniline derivative, which upon heating or catalysis, rearranges to an ortho-allyl aniline. For this compound to undergo such a reaction, it would first need to be N-allylated.
The subsequent rearrangement would be influenced by the electronic effects of the existing substituents. The ethylsulfanyl group at the para position is an electron-donating group, which would activate the ring towards electrophilic substitution, a characteristic that can also influence the energetics of pericyclic rearrangements. Conversely, the bromine atom at the meta position is an electron-withdrawing group via induction, which would have a deactivating effect. The interplay of these electronic factors would be critical in determining the reaction conditions and the viability of the rearrangement.
A hypothetical aza-Claisen rearrangement of the N-allyl derivative of this compound is depicted below. The reaction would likely proceed through a chair-like transition state, consistent with the principles of openochem.orgopenochem.org-sigmatropic rearrangements. libretexts.org
Hypothetical Aza-Claisen Rearrangement
| Reactant | Product | Reaction Type |
| N-allyl-3-bromo-4-(ethylsulfanyl)aniline | 2-allyl-3-bromo-4-(ethylsulfanyl)aniline | Aza-Claisen ( openochem.orgopenochem.org-Sigmatropic) Rearrangement |
It is important to note that no experimental data for this specific transformation has been found in the surveyed literature. The feasibility and outcome would be subject to empirical investigation.
Potential for Other Rearrangements
Other classes of rearrangements, such as the aza-Cope rearrangement, could also be considered. wikipedia.org Similar to the aza-Claisen rearrangement, the aza-Cope rearrangement is a openochem.orgopenochem.org-sigmatropic shift involving a 1,5-diene system containing a nitrogen atom. wikipedia.org The synthesis of a suitable precursor from this compound would be the initial challenge.
Photochemical and thermal rearrangements of aromatic compounds are also known, but specific studies involving this compound are absent from the current body of scientific literature. youtube.com The presence of the bromo and ethylsulfanyl substituents would undoubtedly influence the energy landscape and potential reaction pathways in such transformations.
Derivatization and Analog Synthesis of 3 Bromo 4 Ethylsulfanyl Aniline
Synthesis of Schiff Bases and Imines
The primary amino group in 3-Bromo-4-(ethylsulfanyl)aniline is a key functional group that readily participates in condensation reactions to form Schiff bases, also known as imines. These compounds are characterized by a carbon-nitrogen double bond and are synthesized by reacting the primary amine with an aldehyde or a ketone. imist.ma
The general method for synthesizing Schiff bases from this compound involves the nucleophilic addition of the aniline's amino group to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the imine. imist.ma The reaction is often catalyzed by an acid and can be carried out in various solvents, with some methods even utilizing greener, solvent-free conditions or microwave irradiation to enhance reaction rates and yields. semanticscholar.orgekb.eg
A typical reaction can be represented as follows:
Reaction Scheme for the Synthesis of a Schiff Base from this compound
A variety of carbonyl compounds can be employed in this reaction, leading to a diverse library of Schiff base derivatives. The choice of the aldehyde or ketone directly influences the structure and properties of the resulting imine. nanobioletters.com
Table 1: Examples of Carbonyl Compounds for Schiff Base Synthesis
| Carbonyl Compound | Resulting Schiff Base General Structure |
| Substituted Benzaldehydes | Aryl-substituted imine |
| Aliphatic Aldehydes | Alkyl-substituted imine |
| Aromatic Ketones | Di-aryl substituted imine |
| Aliphatic Ketones | Di-alkyl substituted imine |
The reaction conditions for these syntheses can be optimized to achieve high yields. For instance, a study on the synthesis of Schiff bases from a similar bromo-methyl aniline (B41778) derivative highlights the straightforward nature of this condensation reaction. nanobioletters.com
Once synthesized, the imino derivatives of this compound can undergo further structural modifications. The imine bond itself can be reduced to form a secondary amine, or the aromatic rings can be further functionalized.
The conformational analysis of these Schiff bases is crucial for understanding their three-dimensional structure, which in turn affects their physical and chemical properties. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT) are employed to study the geometry and electronic structure of these molecules. mdpi.com DFT investigations, for example, can provide insights into the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MESP), which are important for understanding the reactivity of the compounds. mdpi.com
Formation of Heterocyclic Ring Systems
The presence of the amino group and the bromine atom on the aniline ring makes this compound a valuable starting material for the synthesis of various heterocyclic compounds. These reactions typically involve the formation of new rings fused to the aniline core.
While no direct synthesis of indoles from this compound is documented, established methods of indole synthesis can be applied. The Fischer indole synthesis is a classic method that involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. nih.gov To utilize this method, this compound would first need to be converted to its corresponding hydrazine derivative.
Other modern indole synthesis strategies, such as those involving palladium-catalyzed cyclization of N-aryl imines or the cyclization of 2-vinylanilides, could also be adapted. organic-chemistry.org The Gassman indole synthesis, which proceeds through a 3-thioalkoxyindole intermediate, might be particularly relevant given the presence of the ethylsulfanyl group. luc.edu
The synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone, a method known as the Hantzsch thiazole synthesis. figshare.com While this method does not directly utilize the aniline, derivatives of this compound could be prepared to incorporate a thioamide functionality.
More direct routes to sulfur-containing heterocycles could involve reactions that utilize the existing ethylsulfanyl group or introduce additional sulfur atoms. For example, reactions with reagents like sulfur monochloride can lead to the formation of various sulfur-nitrogen heterocycles. arkat-usa.org The synthesis of sulfur-containing heterocycles is a broad field with many methodologies that could potentially be applied to this specific aniline derivative. chemistryviews.orgorganic-chemistry.org
The synthesis of quinolines from anilines is well-established, with several named reactions providing pathways to this important heterocyclic system.
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov
Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds. nih.gov
Conrad-Limpach Synthesis: This involves the condensation of an aniline with a β-ketoester. orientjchem.org
Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govorientjchem.org
Applying these methods to this compound would be expected to yield quinoline derivatives with the bromo and ethylsulfanyl substituents on the benzene (B151609) ring portion of the quinoline.
Pyrimidines are another class of nitrogen-containing heterocycles that can be synthesized from precursors derived from anilines. A common method involves the condensation of a β-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea or guanidine. While anilines are not direct components in the most common pyrimidine syntheses, they can be used to prepare intermediates, such as β-enaminones, which can then be cyclized to form pyrimidines. organic-chemistry.orgresearchgate.net The Biginelli reaction is a one-pot synthesis that produces dihydropyrimidines, and variations of this reaction could potentially incorporate an aniline-derived component. researchgate.net
Table 2: Summary of Potential Heterocyclic Ring Syntheses
| Heterocycle | Key Synthetic Method | Potential Starting Material from this compound |
| Indole | Fischer Indole Synthesis | 3-Bromo-4-(ethylsulfanyl)phenylhydrazine |
| Thiazole | Hantzsch Thiazole Synthesis | Thioamide derivative |
| Quinoline | Skraup, Friedländer, etc. | This compound |
| Pyrimidine | Biginelli Reaction, etc. | Enaminone derivative |
Amino Group Functionalization
The primary amino group of this compound is a key site for derivatization, readily undergoing reactions such as acylation, sulfonylation, alkylation, and arylation to introduce a wide range of functional groups.
The nucleophilic amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. For instance, the reaction with acetyl chloride would produce N-(3-bromo-4-(ethylthio)phenyl)acetamide. This transformation is significant as it can modulate the electronic properties of the aniline derivative; the resulting amide is less activating towards electrophilic aromatic substitution than the parent amine.
Similarly, sulfonylation of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, affords sulfonamides. These derivatives are of interest in medicinal chemistry due to their prevalence in various therapeutic agents.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product Class |
|---|---|
| Acetyl chloride | N-Aryl acetamide |
| Benzoyl chloride | N-Aryl benzamide |
| p-Toluenesulfonyl chloride | N-Aryl sulfonamide |
N-alkylation of this compound can be achieved using alkyl halides, although over-alkylation to form tertiary amines can be a competing process. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.
The N-arylation of this compound can be accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.org This powerful method allows for the formation of a carbon-nitrogen bond between the aniline and an aryl halide or triflate, enabling the synthesis of a wide variety of diarylamine derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance. nih.govresearchgate.net
Modifications at the Ethylsulfanyl Group
The sulfur atom of the ethylsulfanyl group offers another avenue for chemical modification, primarily through oxidation to sulfoxides and sulfones, or through cleavage and replacement of the entire group.
The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. Oxidation with one equivalent of an oxidizing agent, such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures typically yields the sulfoxide.
Further oxidation with an excess of the oxidizing agent leads to the formation of the sulfone, 3-Bromo-4-(ethanesulfonyl)aniline. The conversion of the sulfide to a sulfone significantly alters the electronic properties of the substituent, making it strongly electron-withdrawing.
Table 2: Oxidation Products of this compound
| Oxidation State | Product Name |
|---|---|
| Sulfide | This compound |
| Sulfoxide | 3-Bromo-4-(ethylsulfinyl)aniline |
Cleavage of the C-S bond in the ethylsulfanyl group is a more challenging transformation but can be achieved under specific conditions. Reductive cleavage using reagents like Raney nickel can lead to desulfurization, replacing the ethylsulfanyl group with a hydrogen atom to yield 3-bromoaniline (B18343). Alternatively, certain strong acids or Lewis acids can promote the cleavage of the thioether bond, although this may be accompanied by other reactions on the sensitive aniline ring. Replacement of the ethylsulfanyl group could potentially be achieved through nucleophilic aromatic substitution if the ring is sufficiently activated, though this is generally difficult for thioethers.
Regioselective Functionalization of Aromatic Ring
The existing substituents on the aromatic ring of this compound direct the position of subsequent electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-directing group. aakash.ac.in The ethylsulfanyl group is also activating and ortho-, para-directing. Conversely, the bromo substituent is a deactivating but ortho-, para-directing group. latech.edu
The positions ortho to the strongly activating amino group (C2 and C6) and para to the ethylsulfanyl group (which is occupied by the amino group) are the most activated sites. The position ortho to the ethylsulfanyl group (C5) is also activated. The bromo group at C3 deactivates the ring but directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.
Considering the combined directing effects of these groups, further electrophilic substitution is most likely to occur at the positions ortho to the amino group, which are C2 and C6. aakash.ac.inorganicchemistrytutor.com The C2 position is sterically hindered by the adjacent bromo group, making the C6 position the most probable site for electrophilic attack. The C5 position, ortho to the ethylsulfanyl group and meta to the amino group, is less favored. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 6-substituted derivative of this compound.
Bromine Atom Transformations
The bromine atom at the 3-position of this compound is a key functional handle for introducing a wide range of molecular fragments through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: One of the most powerful methods for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov For a substrate like this compound, this would enable the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 3-position. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated the feasibility of such transformations under relatively mild conditions. nih.gov This suggests that this compound could readily participate in similar reactions.
A representative reaction would involve treating this compound with a suitable boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid partner. nih.govorganic-chemistry.org
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound Based on analogous reactions of ortho-bromoanilines.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Potential Product |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-4-(ethylsulfanyl)aniline |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(Thiophen-2-yl)-4-(ethylsulfanyl)aniline |
| Methylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 3-Methyl-4-(ethylsulfanyl)aniline |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govlibretexts.org This reaction would allow for the synthesis of a variety of N-substituted derivatives of 3-amino-4-(ethylsulfanyl)aniline. The reaction is known for its broad substrate scope, tolerating a wide range of primary and secondary amines as coupling partners. wikipedia.org
The transformation would involve reacting this compound with a desired amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. Several generations of catalyst systems have been developed for the Buchwald-Hartwig amination, allowing for the coupling of even challenging substrates under milder conditions. wikipedia.orgrug.nl
Table 2: Potential Buchwald-Hartwig Amination Reactions of this compound
| Amine Partner | Catalyst System | Base | Solvent | Potential Product |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(3-Amino-4-(ethylsulfanyl)phenyl)morpholine |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | N-(3-Amino-4-(ethylsulfanyl)phenyl)aniline |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | N-(3-Amino-4-(ethylsulfanyl)phenyl)benzylamine |
Sonogashira Coupling: The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgjk-sci.com This reaction would enable the introduction of an alkynyl group at the 3-position of this compound, providing a gateway to a variety of further transformations. The resulting arylalkynes are valuable intermediates in the synthesis of many complex molecules. researchgate.net
A typical Sonogashira coupling would involve the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base. organic-chemistry.orgjk-sci.com
Table 3: Illustrative Sonogashira Coupling Reactions of this compound
| Alkyne Partner | Catalyst System | Base | Solvent | Potential Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3-(Phenylethynyl)-4-(ethylsulfanyl)aniline |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 3-((Trimethylsilyl)ethynyl)-4-(ethylsulfanyl)aniline |
| Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | DMF | 3-(3-Hydroxyprop-1-yn-1-yl)-4-(ethylsulfanyl)aniline |
Introduction of Additional Substituents
The existing substituents on the this compound ring direct the position of further electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-directing group, while the ethylsulfanyl group is a moderately activating, ortho-, para-directing group. The bromine atom is a deactivating but ortho-, para-directing group. byjus.com The interplay of these directing effects will determine the outcome of electrophilic substitution reactions.
Given the substitution pattern, the positions ortho and para to the strongly activating amino group are the most likely sites for further substitution. However, the position para to the amino group is already occupied by the ethylsulfanyl group. Therefore, the most probable positions for electrophilic attack are the 2- and 6-positions (ortho to the amino group). Steric hindrance from the adjacent bromine atom at position 3 might influence the regioselectivity between the 2- and 6-positions.
Halogenation: Further halogenation, for instance, with bromine in a non-polar solvent, would likely lead to the introduction of a bromine atom at the 2- or 6-position. To achieve monosubstitution, protection of the highly activating amino group as an acetamide may be necessary to moderate its reactivity and prevent polysubstitution. doubtnut.com
Nitration and Sulfonation: Nitration (with a mixture of nitric and sulfuric acid) or sulfonation (with fuming sulfuric acid) would also be expected to occur at the positions ortho to the amino group. byjus.com Again, protection of the amino group is often required to prevent oxidation and to control the regioselectivity of the reaction.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions for the introduction of alkyl and acyl groups, respectively. masterorganicchemistry.com These reactions are typically catalyzed by a Lewis acid. For a substrate as activated as an aniline derivative, these reactions can be challenging to control and may require protection of the amino group to avoid side reactions with the catalyst.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide array of chemical properties.
Density Functional Theory (DFT) is a predominant computational method used to investigate the ground-state properties of molecules. researchgate.netnih.gov It is favored for its balance of accuracy and computational cost. researchgate.net DFT calculations are employed to optimize the molecular geometry of 3-Bromo-4-(ethylsulfanyl)aniline, determining the most stable arrangement of its atoms in three-dimensional space. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
For instance, the geometry of the aniline (B41778) ring, the orientation of the ethylsulfanyl group, and the position of the bromine atom are defined by the principle of energy minimization. researchgate.net The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated. DFT provides insights into electron density, dipole moment, and the distribution of atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions. researchgate.netresearchgate.net The calculated geometric parameters for similar aniline derivatives have shown good agreement with experimental data from X-ray crystallography, validating the predictive power of this theoretical approach. nih.govresearchgate.net
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to explore the realm of electronically excited states. semanticscholar.orgrsc.orgresearchgate.net This method is invaluable for predicting how this compound interacts with light. TD-DFT calculations can simulate the molecule's electronic absorption spectrum (like UV-Vis), predicting the wavelengths at which it absorbs energy to promote electrons to higher energy orbitals. researchgate.netsemanticscholar.org
These calculations provide the excitation energies and oscillator strengths for electronic transitions. researchgate.netuci.edu For this compound, this would reveal which transitions are most likely to occur, for example, from π orbitals on the benzene (B151609) ring to antibonding π* orbitals. Furthermore, TD-DFT can be used to study the properties of the excited states themselves, including their geometries and lifetimes, which is crucial for understanding fluorescence and phosphorescence phenomena. semanticscholar.orgrsc.org
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set.
Functional: The functional is an approximation of the complex exchange and correlation energies of the electrons. Popular functionals include B3LYP, PBEPBE, and M06-2X. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for its robust performance across a variety of molecular systems. mdpi.comijcce.ac.ir
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and computational cost. Common basis sets include Pople-style sets like 6-31G(d,p) and 6-311++G(d,p). researchgate.netresearchgate.net The "6-311" indicates the number of functions used for core and valence electrons, while "(d,p)" signifies the addition of polarization functions to allow for more flexible orbital shapes, which is important for accurately describing bonding. researchgate.net
The selection of an appropriate functional and basis set is a critical step and is often validated by comparing calculated results with experimental data for related compounds. researchgate.net
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energies and shapes of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. nih.gov
For this compound, DFT calculations would determine the energies of the HOMO and LUMO. Visualization of these orbitals would show their spatial distribution. Typically, in substituted anilines, the HOMO is localized over the benzene ring and the amino group, while the LUMO is distributed across the aromatic system.
Table 1: Illustrative Frontier Orbital Data This table demonstrates the type of data obtained from a DFT calculation.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 5.0 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. thaiscience.inforesearchgate.net These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.netnih.gov
The key global reactivity indices are defined as follows:
Ionization Potential (I) : I ≈ -EHOMO
Electron Affinity (A) : A ≈ -ELUMO
Chemical Hardness (η) : η = (I - A) / 2
Chemical Softness (S) : S = 1 / (2η)
Electronegativity (χ) : χ = (I + A) / 2
Chemical Potential (μ) : μ = -χ = -(I + A) / 2
Electrophilicity Index (ω) : ω = μ² / (2η)
High chemical hardness (η) indicates greater stability and resistance to change in electron configuration. The electrophilicity index (ω) measures the ability of a molecule to accept electrons. These descriptors are crucial for predicting how this compound will behave in a chemical reaction. thaiscience.inforesearchgate.net
Table 2: Calculated Global Reactivity Descriptors This interactive table presents the formulas and significance of various reactivity indices derived from HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value means more stable. thaiscience.info |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons; a negative value indicates stability. mdpi.com |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to act as an electrophile. thaiscience.info |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; higher value means higher reactivity. researchgate.net |
Fukui Functions and Nucleophilic/Electrophilic Parr Functions
Fukui functions are central to Density Functional Theory (DFT) and are used to describe the electron density in frontier molecular orbitals (HOMO and LUMO), which helps in predicting the most reactive sites within a molecule. wikipedia.orgscm.com These functions can identify where a molecule is most susceptible to either an electrophilic attack (where it would donate electrons) or a nucleophilic attack (where it would accept electrons). faccts.denih.gov
The Parr functions, which are derived from the Fukui functions, further refine this by providing local reactivity indicators that pinpoint the specific atoms most likely to engage in electrophilic or nucleophilic interactions. mdpi.comdntb.gov.ua For this compound, such an analysis would reveal how the bromine, sulfur, and nitrogen atoms, along with the aromatic ring, influence the molecule's reactivity. However, no studies have published these specific calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.gov It uses a color-coded scale to show electron-rich regions (typically red or yellow), which are prone to electrophilic attack, and electron-poor regions (typically blue), which are susceptible to nucleophilic attack. researchgate.net
An MEP map of this compound would provide critical insights into its electrostatic properties. It would likely show negative potential near the nitrogen atom of the aniline group and the sulfur atom of the ethylsulfanyl group, identifying them as potential sites for electrophilic interaction. Conversely, positive potential might be located around the hydrogen atoms of the amino group and the bromine atom (as a σ-hole), indicating sites for nucleophilic interaction. Without specific studies, this remains a theoretical projection.
The MEP surface is also instrumental in predicting hydrogen bonding capabilities. nih.gov For this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. A detailed analysis could predict the strength and geometry of these potential intermolecular hydrogen bonds, which are crucial for understanding the compound's crystal structure and physical properties.
Non-Covalent Interactions and Supramolecular Chemistry
The study of non-covalent interactions is key to understanding how molecules assemble in the solid state, influencing properties like polymorphism and solubility.
Energy framework calculations provide a quantitative understanding of the strength of intermolecular interactions by computing the electrostatic, dispersion, polarization, and repulsion energies between molecular pairs in a crystal. mdpi.comrsc.org The results are visualized as frameworks, graphically representing the strongest interaction pathways within the crystal. rsc.org This analysis would elucidate the supramolecular architecture of this compound, highlighting the dominant forces responsible for its crystal packing. As with the other methods, specific energy framework data for this compound are not available.
π-π Stacking and Halogen Bonding Interactions
Information regarding specific π-π stacking and halogen bonding interactions for this compound is not available in the searched literature. Theoretical studies on other molecules show that halogen bonds are significant non-covalent interactions that can influence molecular assembly. rsc.org Similarly, π-π stacking is a crucial factor in the stabilization of crystal structures in aromatic compounds. A comprehensive study would typically involve DFT calculations to identify and quantify the energies of these interactions.
Molecular Dynamics and Conformation Analysis
A conformational analysis of this compound, which would involve exploring the potential energy surface to identify stable conformers arising from the rotation around the C-S and C-N bonds, has not been published in the available literature. Such a study would reveal the preferred spatial arrangements of the ethylsulfanyl and aniline groups. For related bromo-aniline structures, crystal structure analysis has revealed specific conformations and dihedral angles, such as in 4-Bromo-N-(4-hydroxybenzylidene)aniline, where the benzene rings are significantly twisted relative to each other. researchgate.net
No studies employing the Polarizable Continuum Model (PCM) to assess the influence of different solvents on the molecular properties (such as dipole moment, electronic transitions, and stability) of this compound were found. This type of analysis is crucial for understanding the behavior of the compound in solution.
Aromaticity Assessment
An aromaticity assessment for the phenyl ring in this compound using computational indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) has not been reported in the searched scientific literature. These calculations would quantify the degree of aromatic character of the substituted benzene ring.
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel Synthetic Methodologies
Future efforts in the synthesis of 3-Bromo-4-(ethylsulfanyl)aniline and its derivatives will likely focus on enhancing efficiency, selectivity, and sustainability. Key areas of development include asymmetric synthesis and the adoption of flow chemistry techniques.
Asymmetric Synthesis and Enantioselective Transformations
While research into the asymmetric synthesis specifically targeting this compound is still emerging, the broader field of enantioselective transformations of aniline (B41778) derivatives provides a strong foundation. The development of chiral catalysts and reagents will be crucial for accessing enantiomerically pure forms of this compound and its derivatives. This is particularly important for applications in pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.
Flow Chemistry Approaches
Continuous flow synthesis is emerging as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients. nih.govnih.govnih.gov This approach offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.govnih.govnih.gov The application of flow chemistry to the synthesis of substituted anilines has already been demonstrated, showcasing its potential for producing these compounds in a more efficient and controlled manner. acs.orgbeilstein-journals.orgacs.org Future research will likely focus on developing dedicated flow processes for the synthesis of this compound, potentially integrating multiple reaction and purification steps into a single, continuous operation. nih.govacs.org
Advanced Spectroscopic and Imaging Techniques
To gain deeper insights into the behavior and properties of this compound, researchers are turning to advanced analytical methods. These techniques allow for real-time monitoring of reactions and detailed morphological characterization.
In Situ Spectroscopic Monitoring of Reactions
The ability to monitor chemical reactions in real-time is invaluable for optimizing reaction conditions and understanding reaction mechanisms. Techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products. nih.gov The integration of these process analytical technologies (PAT) is particularly well-suited for flow chemistry setups, enabling precise control over the synthesis of complex molecules like aniline derivatives. nih.gov
Electron Microscopy for Morphological Studies
While primarily used for solid-state materials, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be employed to study the morphology of crystalline forms of this compound or its derivatives. This could be relevant for understanding its physical properties and for applications in materials science.
Computational Chemistry Advancements
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods provide a theoretical framework for understanding the electronic structure, reactivity, and properties of molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. nih.govacs.orgchemrevlett.com DFT calculations can be used to predict various molecular properties of this compound, such as its geometry, vibrational frequencies, and electronic transitions. nih.govacs.org This information can aid in the interpretation of experimental data and provide insights into the molecule's behavior in different chemical environments. chemrevlett.com For instance, DFT studies on similar aniline derivatives have been used to understand their antioxidant profiles and the effect of substituents on their electronic structure. nih.govchemrevlett.com Such computational approaches can also be used to explore reaction mechanisms, predict the outcomes of chemical reactions, and design new derivatives with tailored properties. acs.orgneliti.comresearchgate.net
Machine Learning in Reaction Prediction and Property Estimation
The prediction of chemical reactions and the estimation of molecular properties are critical for the discovery of new materials and pharmaceuticals. arxiv.org Machine learning (ML) and artificial intelligence (AI) are transforming the landscape of chemical synthesis and analysis. nih.gov For a compound like this compound, ML models can be trained on existing data to predict its reactivity in various chemical transformations.
For instance, deep learning frameworks like GraphRXN, which utilize graph-based neural networks, can predict reaction outcomes by directly using 2D chemical structures as input. nih.gov By creating a dataset of reactions involving this compound and similar substituted anilines, researchers could develop models to forecast the products of novel reactions, optimize reaction conditions, and even suggest new synthetic pathways. This approach has been successfully applied to predict the outcomes of reactions such as the Buchwald-Hartwig cross-coupling. nih.gov
Furthermore, ML algorithms can estimate the physicochemical properties of this compound and its derivatives. By analyzing the quantitative structure-property relationships (QSPR), models can predict parameters like solubility, boiling point, and electronic properties, thus accelerating the design of new functional molecules. Active learning, a subfield of ML, could be particularly beneficial in cost-effectively guiding the collection of kinetic data for reaction prediction. soton.ac.uk
Development of New Theoretical Models
The electronic and structural characteristics of this compound make it an interesting subject for the development of new theoretical models. Quantum-mechanics (QM) based descriptors, calculated using methods like Density Functional Theory (DFT), are often used to model reaction outcomes by representing electrostatic and steric features. nih.gov
Theoretical studies can provide deep insights into the molecule's reactivity, including the influence of the bromo and ethylsulfanyl substituents on the aromatic ring's electron density and the amino group's nucleophilicity. These computational models can elucidate reaction mechanisms, predict spectroscopic properties (like NMR and IR spectra), and guide the rational design of new experiments. Developing more accurate and efficient theoretical models for halogenated and sulfur-containing aromatic compounds will be crucial for advancing our understanding and application of molecules like this compound.
Exploration in Emerging Chemical Technologies
The distinct properties of this compound position it as a candidate for exploration in several emerging technological fields.
Photoactive and Electroactive Material Design
Substituted anilines are known precursors for a variety of organic functional materials. The presence of a heavy bromine atom and a sulfur-containing group in this compound suggests its potential use in the design of photoactive and electroactive materials. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. bldpharm.com
The bromine atom can facilitate intersystem crossing, a key process in phosphorescent materials, while the ethylsulfanyl group can influence the material's charge transport properties and molecular packing. By incorporating this compound into larger conjugated systems, researchers could develop new materials with tailored optical and electronic properties. For example, derivatives of benzylideneaniline, which can be synthesized from substituted anilines, have shown promise as nonlinear optical (NLO) materials. researchgate.netresearchgate.net
Chemical Sensing Applications
The aniline moiety in this compound provides a reactive site that can be functionalized to create chemical sensors. The amino group can interact with various analytes through hydrogen bonding or by undergoing specific chemical reactions, leading to a detectable signal change (e.g., colorimetric or fluorescent).
The bromo and ethylsulfanyl groups can modulate the sensitivity and selectivity of the sensor. For instance, the sulfur atom could act as a binding site for heavy metal ions. By designing and synthesizing derivatives of this compound, it may be possible to develop novel chemosensors for environmental monitoring, industrial process control, and biomedical diagnostics.
Interdisciplinary Linkages within Chemical Sciences
The study of this compound is not confined to a single sub-discipline of chemistry but offers numerous opportunities for interdisciplinary collaboration.
Integration with Polymer Chemistry and Materials Science
This compound can serve as a versatile monomer or a building block in the synthesis of advanced polymers and materials. bldpharm.com Its bifunctional nature (an amino group and a bromo group) allows for its participation in various polymerization reactions, such as polycondensation or cross-coupling polymerization.
The resulting polymers could exhibit unique properties endowed by the bromo and ethylsulfanyl substituents. For example, the bromine atoms could enhance flame retardancy, while the sulfur groups could improve the polymer's affinity for certain metals or its performance in electronic applications. The integration of this compound into polymer chemistry and materials science could lead to the development of new high-performance materials with applications in electronics, coatings, and specialty plastics.
Contribution to Green and Sustainable Chemistry Initiatives
The synthesis of complex organic molecules like this compound traditionally relies on multi-step processes that can involve hazardous reagents, significant energy consumption, and the generation of substantial waste streams. The principles of green and sustainable chemistry offer a framework for developing more environmentally benign and economically viable synthetic routes. Research into the synthesis of substituted anilines and related compounds is increasingly focused on aligning with these principles, including improving atom economy, utilizing catalytic methods, and reducing the use of toxic solvents and reagents.
The production of haloanilines, a key structural feature of this compound, has seen advancements in green chemistry. Traditional methods for producing haloanilines often involve the reduction of halonitrobenzenes using metals like iron or tin in strong acidic solutions, which generates nearly equimolar amounts of metal salt waste. acs.org A more sustainable alternative is the selective photocatalytic hydrogenation of halonitrobenzenes. For instance, a multifunctional catalyst composed of gold-platinum (AuPt) alloy nanoclusters on monolayer titanate nanosheets (AuPt/TN) has demonstrated high efficiency (>99% conversion) and selectivity (>99%) for the synthesis of haloanilines under ambient conditions using a milder hydrogen source. acs.orgnih.gov This photocatalytic approach represents a significant step towards reducing the environmental impact of haloaniline production.
Another key aspect of synthesizing this compound is the introduction of the bromine atom onto the aniline ring. Conventional bromination of anilines often employs liquid bromine, a highly corrosive and hazardous substance, and can lead to the formation of polybrominated byproducts. acs.org Greener alternatives include solid-state bromination reactions, which can proceed in the absence of solvents, offering higher yields and selectivities. acs.org Reagents such as N-Bromosuccinimide (NBS) are also considered less hazardous than liquid bromine for bromination reactions. researchgate.net
The formation of the carbon-sulfur (C-S) bond to introduce the ethylsulfanyl group is another critical step where green chemistry principles can be applied. Traditional methods for creating aryl thioethers often rely on metal-catalyzed cross-coupling reactions, which can require high temperatures and specialized ligands. acs.org Emerging sustainable methods include:
Photochemical Organocatalytic Synthesis: This approach allows for the synthesis of aryl alkyl thioethers from inexpensive starting materials like alcohols and aryl chlorides under mild, thiol-free conditions. nih.gov
Electrochemical Synthesis: This method uses electrons as a "traceless" reagent, avoiding the need for chemical oxidants or reductants and offering fine control over the reaction. rsc.org
Catalytic Thiolation: The use of visible light photoredox catalysis enables the thiolation of aryl iodides with dialkyl disulfides under mild conditions with high chemoselectivity. wikipedia.org
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a key strategy in green chemistry. A future research trajectory for the sustainable synthesis of this compound would be to develop a one-pot or tandem reaction that combines greener bromination and C-S bond formation methodologies. This would significantly improve efficiency, reduce waste, and minimize the use of hazardous materials.
The following table summarizes traditional versus greener approaches for the key synthetic steps involved in producing this compound, highlighting the potential for a more sustainable manufacturing process.
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Alternative |
| Aniline Synthesis | Béchamp process (iron and acid reduction of nitrobenzene) | Catalytic hydrogenation of nitrobenzene | Higher atom economy (72% vs. 35%), avoids large volumes of iron oxide sludge. rsc.org |
| Bromination | Use of liquid bromine | Solid-state bromination or use of NBS | Avoids hazardous liquid bromine, can be solvent-free, higher selectivity. acs.orgresearchgate.net |
| C-S Bond Formation | Metal-catalyzed cross-coupling with thiols | Photocatalytic or electrochemical synthesis | Milder reaction conditions, avoids harsh reagents, can be thiol-free. nih.govrsc.org |
The pursuit of these green and sustainable synthetic strategies for this compound and related molecules not only addresses environmental concerns but also drives innovation in chemical manufacturing, leading to more efficient and cost-effective processes.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-4-(ethylsulfanyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of 4-(ethylsulfanyl)aniline or thiylation of 3-bromoaniline derivatives. Key steps include selecting appropriate thiylating agents (e.g., ethyl disulfide) and optimizing reaction conditions (temperature: 60–80°C, solvent: DMF or THF). Catalysts like Cu(I) or Pd-based systems may enhance yield . For multi-step routes, protection/deprotection strategies (e.g., acetylation of the amine group) prevent unwanted side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., ethylsulfanyl vs. bromine). Aromatic protons show distinct splitting patterns due to electron-withdrawing bromine and sulfur groups.
- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : Quantify purity (>95%) and detect byproducts (e.g., unreacted aniline derivatives) .
- Mass Spectrometry (MS) : Confirms molecular weight (MW: 246.1 g/mol) and fragmentation patterns .
Q. What are the primary chemical reaction pathways observed in this compound, and how do substituents influence reactivity?
- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the ethylsulfanyl group can oxidize to sulfoxide or sulfone under controlled conditions (e.g., HO/AcOH). Steric and electronic effects from the ethylsulfanyl group reduce bromine’s reactivity compared to unsubstituted bromoaniline .
Advanced Research Questions
Q. How can Box-Behnken experimental design be applied to study the photocatalytic degradation of this compound under varying environmental conditions?
- Methodological Answer : A Box-Behnken design with three variables (pH, catalyst concentration, UV intensity) and 27 experimental runs optimizes degradation efficiency. Response surface methodology (RSM) models interactions between variables, while HPLC-MS identifies degradation byproducts (e.g., sulfone derivatives). Statistical software (e.g., Minitab) validates model accuracy .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the COSMO-RS approach.
- Molecular Dynamics (MD) : Simulates solvation shells and diffusion coefficients in water or organic solvents to assess environmental persistence .
Q. How can crystallographic data obtained via SHELX software enhance the understanding of this compound’s molecular geometry and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data refined with SHELXL resolves bond lengths (C-Br: ~1.90 Å, C-S: ~1.78 Å) and dihedral angles. Hydrogen-bonding networks (e.g., N-H⋯S interactions) are mapped using SHELXPRO , revealing packing motifs relevant to solid-state reactivity .
Q. What strategies resolve contradictory data in the biological activity assessment of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity) to differentiate specific vs. nonspecific effects.
- Isosteric Replacement : Compare activity of analogs (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate substituent contributions.
- Control Experiments : Use knockout models or competitive inhibitors to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
